molecular formula C16H16N4 B2888102 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 866137-57-7

6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2888102
CAS No.: 866137-57-7
M. Wt: 264.332
InChI Key: GYLZHQFHVTWNLJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted with methyl groups at positions 6 and 8 and an (E)-3-phenyl-2-propenyl group at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

6,8-dimethyl-7-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)19-20-11-17-18-16(12)20/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLZHQFHVTWNLJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN2C1=NN=C2)C)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce corresponding carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine may be used to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it could be investigated for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound might be used in the production of advanced materials or as a component in chemical processes. Its unique properties could enhance the performance of certain products or processes.

Mechanism of Action

The mechanism by which 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism would depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Key Research Findings

Conserved Binding Modes : The planar triazolo-pyridazine core is critical for BRD4 BD1 inhibition, with substituents like the (E)-3-phenyl-2-propenyl group fine-tuning affinity .

Activity Trade-offs : Replacement of benzamidine with the triazolo-pyridazine moiety abolishes thrombin inhibition but introduces antiproliferative properties .

Structural Flexibility: Nonplanar derivatives (e.g., bis-triazolopyridazines) exhibit reduced activity, underscoring the importance of core rigidity .

Notes

  • The (E)-configuration of the propenyl group in the target compound likely optimizes spatial alignment with hydrophobic pockets in protein targets.

Biological Activity

6,8-Dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine (CAS No. 866137-57-7) is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C16H16N4
  • Molecular Weight : 264.33 g/mol
  • Density : 1.16 ± 0.1 g/cm³ (Predicted)
  • pKa : 2.58 ± 0.30 (Predicted)

In Vitro Studies

Recent research has highlighted the cytotoxic effects of various triazolo-pyridazine derivatives, including this compound. A study evaluated its inhibitory activity against c-Met kinase and its effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cytotoxicity Data

The following table summarizes the cytotoxicity of the compound against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA549TBD
This compoundMCF-7TBD
This compoundHeLaTBD

Note: Values for IC50 are to be determined through further studies.

The compound's mechanism involves the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Apoptosis Induction

Research indicates that treatment with triazolo-pyridazine derivatives can induce apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound could significantly increase late apoptosis rates in treated A549 cells.

Case Studies

A notable case study involved the synthesis and evaluation of several triazolo-pyridazine derivatives for their anticancer properties. The most promising derivative exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine?

A multi-step synthesis is typically employed, starting with cyclocondensation of substituted pyridazine precursors. For example, reacting 3-phenylpropargyl alcohol with a triazole-bearing pyridazine derivative under acidic conditions (e.g., H₂SO₄ catalysis) can introduce the propenyl group. Subsequent methylation at the 6- and 8-positions may require alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Optimization of reaction time and temperature (e.g., reflux in THF at 80°C) is critical to avoid side products such as over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., distinguishing E/Z isomers of the propenyl group).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the triazole-pyridazine core .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete methylation or propenyl coupling .

Q. How should researchers address contradictions in spectral data during characterization?

Use orthogonal methods:

  • Cross-validate NMR shifts with computational tools (e.g., DFT calculations).
  • Compare experimental IR spectra with simulated vibrational modes to confirm functional groups.
  • Perform elemental analysis to resolve discrepancies in molecular formula .

Advanced Research Questions

Q. What strategies are recommended for studying this compound’s interaction with biological targets?

  • Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases) or receptors.
  • Molecular Dynamics Simulations : Predict binding modes and stability of the propenyl group in hydrophobic pockets .
  • Mutagenesis Studies : Identify critical residues in target proteins by substituting amino acids near the binding site .

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for methylation steps, minimizing degradation of the triazole ring .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo activity .
  • Metabolite Identification : LC-HRMS detects active/inactive metabolites that may alter efficacy .

Q. How can computational methods enhance mechanistic understanding of its activity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states during propenyl group rotation or triazole ring opening .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks linked to the dimethyl and propenyl substituents .

Safety and Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (OSHA CFR 1910.133) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent propenyl group oxidation. Store at –20°C in a ventilated cabinet .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Systematic Substituent Variation : Modify the propenyl group (e.g., replacing phenyl with heteroaromatics) or triazole position (e.g., [1,2,4] vs. [1,2,3] isomers).
  • Bioisosteric Replacement : Substitute the pyridazine ring with pyrimidine or quinazoline to assess impact on target selectivity .

Q. What experimental approaches assess stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis to identify degradation pathways.
  • Accelerated Stability Testing : Monitor impurity profiles over 1–3 months using HPLC-UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.